ethyl 1-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetyl]piperidine-3-carboxylate
Overview
Description
Ethyl 1-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetyl]piperidine-3-carboxylate is a complex organic compound with a unique structure that includes a piperidine ring, an isoindole moiety, and ester functionalities. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetyl]piperidine-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of piperidine derivatives with isoindole-2-acetic acid, followed by esterification with ethanol under acidic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction times and conditions. The use of automated systems can enhance the efficiency and scalability of the synthesis process. Purification steps, such as recrystallization and chromatography, are essential to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetyl]piperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
Ethyl 1-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetyl]piperidine-3-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism by which ethyl 1-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetyl]piperidine-3-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and isoindole-containing molecules. Examples are:
- Ethyl 2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]hydrazinecarboxylate
- 2-(2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]amino}ethyl)-1H-isoindole-1,3(2H)-dione
Uniqueness
What sets ethyl 1-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetyl]piperidine-3-carboxylate apart is its specific combination of functional groups and ring structures, which confer unique reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
ethyl 1-[2-(1,3-dioxoisoindol-2-yl)acetyl]piperidine-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c1-2-25-18(24)12-6-5-9-19(10-12)15(21)11-20-16(22)13-7-3-4-8-14(13)17(20)23/h3-4,7-8,12H,2,5-6,9-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKHRBPNFKKXHKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)CN2C(=O)C3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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